molecular formula C15H18N2 B1408409 {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine CAS No. 1776210-87-7

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine

Cat. No. B1408409
M. Wt: 226.32 g/mol
InChI Key: YSKINAUBOZPVRL-UHFFFAOYSA-N
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Description

“{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives demonstrate unprecedented photocytotoxicity under red light exposure. These complexes have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in targeted cancer therapies through apoptosis-induced reactive oxygen species generation (Basu et al., 2014).

Catalytic Activity and Chemical Synthesis

Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good catalytic activity and selectivity in various reactions, pointing towards their utility in the synthesis of complex molecules and materials (Roffe et al., 2016).

Anticonvulsant Agents

A series of Schiff bases utilizing 3-aminomethyl pyridine derivatives, which are structurally related to {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, have been synthesized and screened for anticonvulsant activity. These compounds have shown significant seizures protection, highlighting their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).

Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff bases, including derivatives of phenylmethanamine and pyridin-2-ylmethanamine, have demonstrated significant anticancer activity against various human cancerous cell lines. This suggests their potential in chemotherapy and targeted cancer treatment strategies (Mbugua et al., 2020).

Molecular Structure and Spectroscopic Studies

The compound "3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone" has been studied for its molecular structure, vibrational spectroscopy, and quantum chemical properties, providing insights into the electronic structure and reactivity of related compounds. This research contributes to the understanding of molecular interactions and the design of new materials with specific properties (Sivakumar et al., 2021).

Future Directions

The future directions for “{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine” could involve further studies to understand its synthesis, properties, and potential applications. Given the interest in similar compounds for their anticancer effects , this compound could also be explored in this context.

properties

IUPAC Name

[5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKINAUBOZPVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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